

Early-stage research applications of Vandetanib-13C6

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Compound of Interest

Compound Name: Vandetanib-13C6

Cat. No.: B15555835

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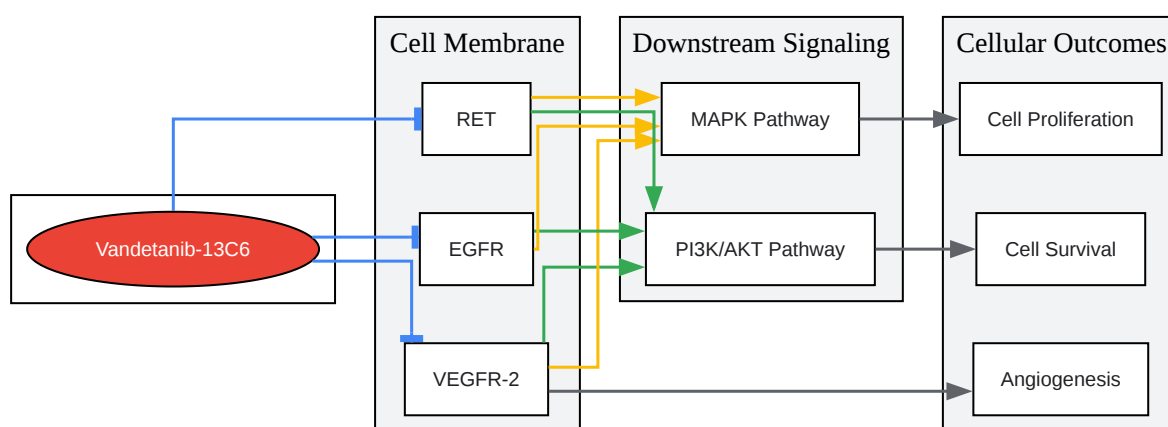
An In-depth Technical Guide to the Early-Stage Research Applications of Vandetanib-13C6

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern pharmacology and drug metabolism studies. **Vandetanib-13C6**, a stable isotope-labeled version of the potent tyrosine kinase inhibitor Vandetanib, offers a powerful tool for elucidating the pharmacokinetics, metabolism, and disposition of this important anti-cancer agent. While specific peer-reviewed publications detailing the use of **Vandetanib-13C6** are not prevalent in publicly accessible literature, its applications can be confidently inferred from established principles of drug development, studies conducted with radiolabeled ($[^{14}\text{C}]$) Vandetanib, and the common use of other isotopically labeled analogs (e.g., Vandetanib-d4 and Vandetanib-d6) as internal standards.^[1]^[2]^[3] This guide provides a comprehensive overview of the core applications of **Vandetanib-13C6** in early-stage research, complete with detailed experimental protocols and data presentation.

The Core Science: Mechanism of Action of Vandetanib

Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a critical role in cancer treatment by targeting key signaling pathways involved in tumor growth and angiogenesis.^[4] Its primary targets are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.^[4]^[5] By inhibiting these receptor tyrosine kinases, Vandetanib effectively

blocks downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for cancer cell survival, proliferation, and the formation of new blood vessels that supply tumors.[5][6]



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Vandetanib's inhibitory action on key signaling pathways.

Quantitative Data: Inhibitory Potency and Pharmacokinetics

The following tables summarize the in vitro inhibitory activity of Vandetanib against its primary kinase targets and its key pharmacokinetic parameters in humans, which are foundational for designing and interpreting studies with **Vandetanib-13C6**.

Table 1: In Vitro Inhibitory Activity of Vandetanib

Target Kinase	IC ₅₀ (nM)	Reference
VEGFR-2 (KDR)	40	[7]
VEGFR-3 (FLT4)	110	[7]
EGFR (HER1)	500	[7]

| RET | 130 |[2] |

Table 2: Human Pharmacokinetic Parameters of Vandetanib

Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	Median 6 hours (range 4-10)	[8]
Plasma Protein Binding	~90%	[8]
Apparent Volume of Distribution (Vd/F)	3592-4103 L	[6]
Terminal Half-Life (t _{1/2})	~10 days (single dose)	[6]
Metabolism	Hepatic, primarily via CYP3A4	[8]
Major Metabolites	N-desmethyl-vandetanib, Vandetanib-N-oxide	[5]

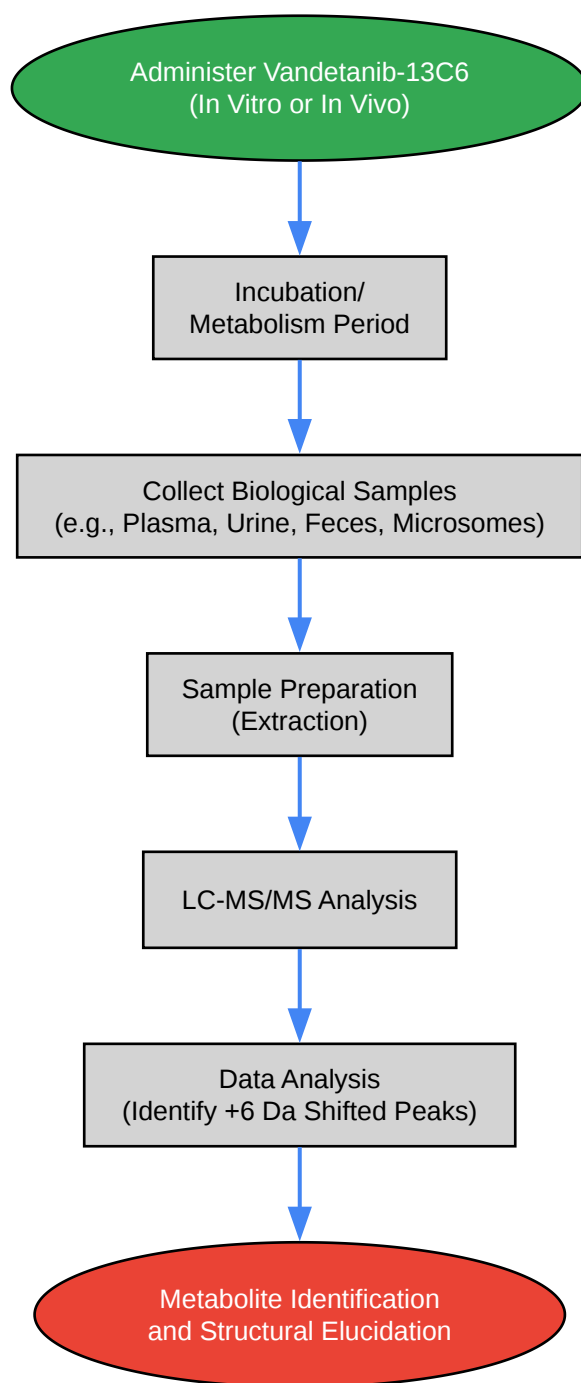
| Excretion | ~69% recovered in 21 days (44% feces, 25% urine) |[5][6] |

Early-Stage Research Applications of Vandetanib-13C6

The primary utility of **Vandetanib-13C6** in early-stage research lies in its ability to be distinguished from the unlabeled drug by mass spectrometry. This allows for precise tracing and quantification.

In Vitro and In Vivo Metabolic Profiling

Vandetanib-13C6 is an invaluable tool for identifying and characterizing the metabolites of Vandetanib. By incubating **Vandetanib-13C6** with liver microsomes, hepatocytes, or administering it to animal models, researchers can use LC-MS/MS to detect all drug-related material. The 13C6 label imparts a specific mass shift (+6 Da) to the parent drug and all its metabolites, making them easily distinguishable from endogenous molecules in the biological matrix.



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Workflow for metabolic profiling using **Vandetanib-13C6**.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

- Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

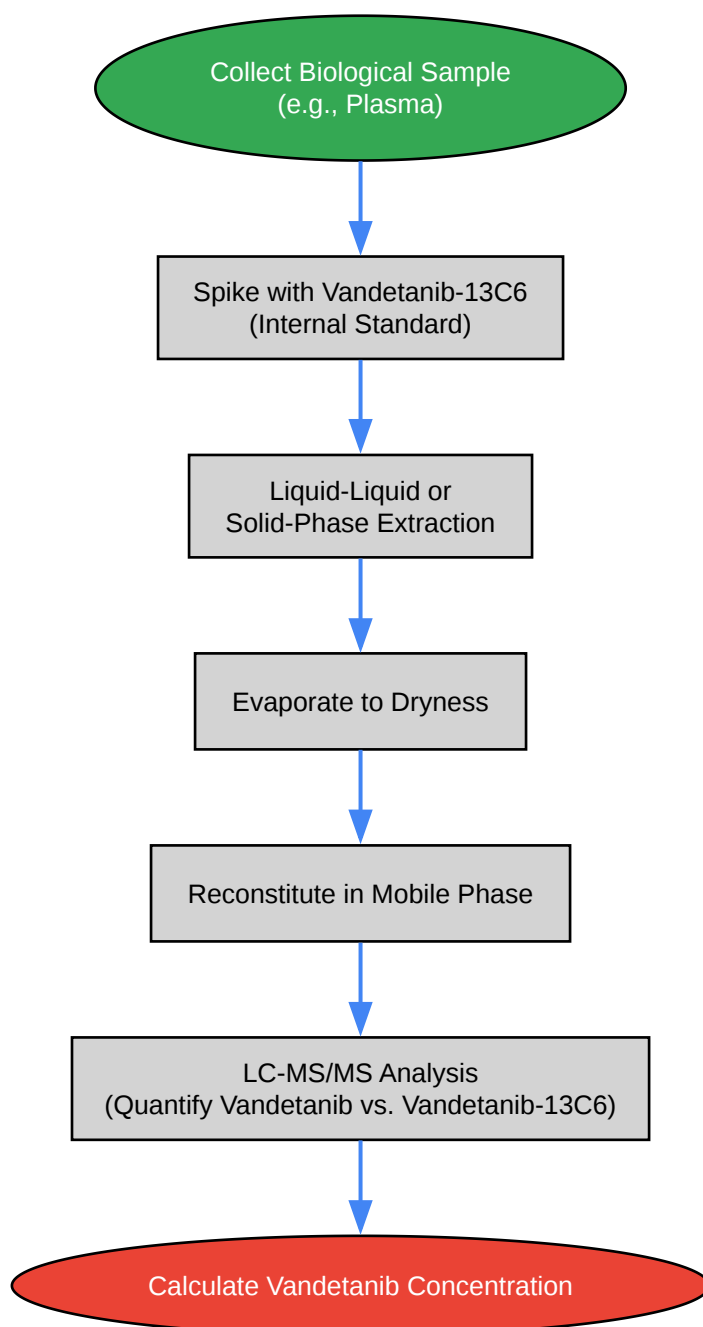
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate Reaction: Add **Vandetanib-13C6** (e.g., 1 µM final concentration) to start the reaction.
- Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
- Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
- Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute in a suitable mobile phase.
- LC-MS/MS Analysis: Analyze the samples using high-resolution LC-MS/MS to detect the parent **Vandetanib-13C6** and its metabolites, identified by their characteristic +6 Da mass shift compared to the unlabeled compound's theoretical metabolites.

Definitive Mass Balance and Pharmacokinetic (ADME) Studies

Human ADME studies are critical for understanding a drug's fate in the body. While often conducted with a radiolabel like ^{14}C , stable isotopes like ^{13}C are increasingly used, particularly in early non-human studies, to avoid the complexities of handling radioactive material. A study using [^{14}C]Vandetanib found that after a single dose, approximately 69% of the dose was recovered in feces (44%) and urine (25%) over 21 days.[5][6] **Vandetanib-13C6** can be used in a similar manner in preclinical species to definitively trace the drug and its metabolites, ensuring a complete picture of its excretion pathways.

Internal Standard for Quantitative Bioanalysis

The most common and critical application of stable isotope-labeled drugs like **Vandetanib-13C6** is as an internal standard (IS) for quantitative bioanalysis by LC-MS/MS.[1][2][3] An ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, but is distinguishable by mass. This allows it to accurately correct for variations in sample preparation (e.g., extraction efficiency) and matrix effects during mass spectrometry analysis.[9][10] While deuterated versions (Vandetanib-d4 and -d6) are commonly cited for this purpose, a ^{13}C -labeled standard is often considered the "gold standard" as it is less likely to exhibit isotopic effects that can sometimes cause chromatographic separation from the unlabeled analyte.[10]



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Bioanalytical workflow using **Vandetanib-13C6** as an internal standard.

Experimental Protocol: Quantification of Vandetanib in Human Plasma

This protocol is adapted from a validated method using a deuterated internal standard.[3]

- Sample Preparation: To 100 μ L of human plasma in a microcentrifuge tube, add 10 μ L of **Vandetanib-13C6** internal standard working solution (e.g., 100 ng/mL).
- Liquid-Liquid Extraction: Add 500 μ L of a suitable organic solvent (e.g., tert-butyl methyl ether). Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the aqueous and organic layers.
- Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
- Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the mobile phase.
- LC-MS/MS Analysis:
 - Chromatography: Use a C18 reverse-phase column with an isocratic mobile phase (e.g., acetonitrile and 10mM ammonium formate, 50:50, v/v).
 - Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor the specific mass-to-charge (m/z) transitions for both Vandetanib and **Vandetanib-13C6**.
 - Quantification: The concentration of Vandetanib in the original sample is determined by calculating the peak area ratio of the analyte to the **Vandetanib-13C6** internal standard and comparing it to a standard curve.

Table 3: Representative Performance of a Validated LC-MS/MS Method for Vandetanib (using a deuterated IS)

Parameter	Performance	Reference
Linearity Range	1 - 1000 ng/mL ($r^2 > 0.99$)	[3]
Lower Limit of Quantification (LLOQ)	1 ng/mL	[3]
Intra-assay Accuracy	95.0% - 105.0%	[3]
Inter-assay Accuracy	96.7% - 103.3%	[3]
Intra-assay Precision (%CV)	$\leq 5.8\%$	[3]

| Inter-assay Precision (%CV) | $\leq 6.2\%$ |[3] |

Conclusion

Vandetanib-13C6 is a critical, albeit specialized, tool for the early-stage research and development of Vandetanib. While direct publications on its use are sparse, its role in metabolic profiling and as a superior internal standard for quantitative bioanalysis is clear and well-established based on analogous compounds and standard pharmaceutical research practices. The use of **Vandetanib-13C6** enables researchers and drug development professionals to generate high-quality, unambiguous data on the metabolism and pharmacokinetics of Vandetanib, ultimately supporting its safe and effective clinical use. The detailed protocols and data presented in this guide provide a robust framework for the implementation of **Vandetanib-13C6** in a research setting.

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